An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
This guide provides a comprehensive technical overview of the physicochemical properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, offering both established data and field-proven insights into its handling and analysis.
Introduction: A Versatile Scaffold in Medicinal Chemistry
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, bearing the CAS Number 229028-72-2, is a bifunctional aromatic compound of significant interest. Its structure uniquely combines a Boc-protected amine with a guaiacol (2-methoxyphenol) moiety. This arrangement provides a versatile platform for synthetic transformations, allowing for selective modifications at the phenolic hydroxyl group, the aromatic ring, or deprotection of the amine for further functionalization. The interplay between the electron-donating methoxy and hydroxyl groups and the carbamate functionality governs its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application.
Core Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is presented below. It is important to note that while some properties are well-documented, others are predicted based on the behavior of structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 229028-72-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₇NO₄ | - |
| Molecular Weight | 239.27 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Based on related compounds[1] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 130-150 °C. | Based on analogs: tert-butyl (4-hydroxyphenyl)carbamate (145-147 °C)[1] and tert-butyl (3-hydroxyphenyl)carbamate (129-130 °C).[1] |
| Boiling Point | Not determined due to thermal lability. | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Based on general carbamate properties. |
| pKa | Not experimentally determined. The phenolic hydroxyl group is expected to have a pKa of approximately 9-10. | Based on guaiacol derivatives. |
Synthesis and Molecular Elucidation
The synthesis of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate typically involves the protection of the amino group of 4-amino-2-methoxyphenol (4-aminoguaiacol) with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategy in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate under a wide range of conditions, yet its facile removal under acidic conditions.
Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.
Experimental Protocol: Synthesis
Objective: To synthesize tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate via N-Boc protection of 4-amino-2-methoxyphenol.
Materials:
-
4-Amino-2-methoxyphenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-methoxyphenol (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.1 eq). If the starting amine salt is used, add triethylamine (1.1 eq) to neutralize.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the pure product.
Expert Insight: The choice of solvent and the optional use of a base depend on the form of the starting amine. For the free amine, a non-polar aprotic solvent like THF or dichloromethane is suitable. The reaction is generally clean, and purification is often straightforward, which is a testament to the reliability of the Boc-protection strategy.
Spectroscopic Characterization
The structural integrity of synthesized tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is confirmed through a suite of spectroscopic techniques. While a publicly available, verified full dataset for this specific molecule is limited, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the tert-butyl group, the amine proton, and the hydroxyl proton.
-
Aromatic Protons (3H): These will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, they will likely present as a set of a doublet, a singlet, and another doublet, with coupling constants characteristic of ortho and meta relationships.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm.
-
tert-Butyl Protons (9H): A prominent, sharp singlet will be observed in the upfield region, typically around δ 1.5 ppm.
-
Amine Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the N-H proton of the carbamate.
-
Hydroxyl Proton (1H): A broad singlet for the phenolic O-H proton will also be present, with its chemical shift being highly dependent on solvent and concentration. A D₂O exchange experiment can confirm the identity of the N-H and O-H protons, as these signals will disappear upon the addition of a drop of D₂O.
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (6C): Signals will be observed in the downfield region (δ 110-150 ppm). The carbons attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region.
-
Carbamate Carbonyl Carbon (1C): A characteristic peak for the C=O of the carbamate group is expected around δ 153-155 ppm.
-
tert-Butyl Carbons (3C + 1C): A signal for the quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and a strong signal for the three equivalent methyl carbons will be seen further upfield around δ 28 ppm.
-
Methoxy Carbon (1C): The carbon of the methoxy group will resonate around δ 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ corresponds to the N-H stretching of the carbamate.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and tert-butyl groups) will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band in the region of 1725-1700 cm⁻¹ is a definitive indicator of the carbamate carbonyl group.
-
C-O Stretches: Strong bands in the fingerprint region (1300-1000 cm⁻¹) will be present, corresponding to the C-O stretches of the ether and phenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion Peak [M]⁺: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 240.12 or the sodiated adduct [M+Na]⁺ at m/z 262.10 would be expected.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion, leading to a significant fragment ion.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.
Stability and Storage
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is expected to be a stable solid under standard laboratory conditions. However, two key aspects of its stability should be considered:
-
Acid Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Therefore, contact with strong acids should be avoided during storage and handling unless deprotection is intended.
-
Phenolic Oxidation: The phenolic hydroxyl group can be prone to oxidation, especially in the presence of air and light over extended periods. This can lead to the formation of colored impurities.
Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Applications in Research and Development
The unique structural features of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate make it a valuable intermediate in several areas:
-
Drug Discovery: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. The guaiacol moiety is present in a number of natural products and pharmacologically active compounds.
-
Combinatorial Chemistry: The Boc-protected amine and the free hydroxyl group provide orthogonal handles for the generation of compound libraries.
-
Agrochemical Research: Similar to pharmaceutical applications, it can be used in the synthesis of novel pesticides and herbicides.
Conclusion
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a strategically important molecule in synthetic chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its successful application. The provided synthetic and analytical protocols offer a robust framework for researchers to confidently work with this versatile compound. As with any chemical, adherence to proper handling and storage procedures is essential to maintain its integrity and ensure reliable experimental outcomes.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- MySkinRecipes. (n.d.). tert-butyl (3-methoxyphenyl)carbamate.
-
Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from a publication detailing the synthesis and characterization of various tert-butyl carbamates. [Link]
